4'-Aminobiphenyl-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

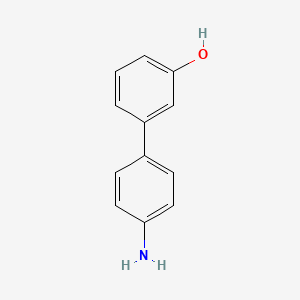

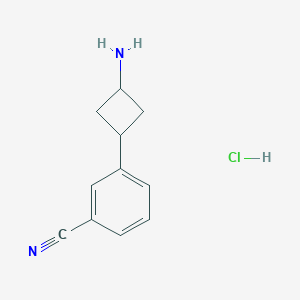

4’-Aminobiphenyl-3-ol is a compound with the IUPAC name 4’-amino [1,1’-biphenyl]-3-ol . It has a molecular weight of 185.23 . It is a yellow to brown solid and is an amine derivative of biphenyl . It was commonly used in the past as a rubber antioxidant and an intermediate for dyes .

Molecular Structure Analysis

The InChI code for 4’-Aminobiphenyl-3-ol is1S/C12H11NO/c13-11-6-4-9 (5-7-11)10-2-1-3-12 (14)8-10/h1-8,14H,13H2 . The exact molecular structure can be found in databases like ChemSpider or NIST Chemistry WebBook . Chemical Reactions Analysis

4-Aminobiphenyl, a related compound, is known to cause genetic damage in several test systems, including mutations in bacteria and in cultured human and other mammalian cells . It is also known to form reactive oxygen species during metabolism, leading to DNA damage .Physical And Chemical Properties Analysis

4’-Aminobiphenyl-3-ol is a yellow to brown solid . It has a storage temperature of 2-8°C . It is slightly soluble in cold water, but readily soluble in hot water .科学的研究の応用

Ecotoxicological Evaluation

Ecotoxicological Impacts of 4'-Aminobiphenyl-3-ol this compound (4-ABP) has been extensively studied for its ecotoxicological impacts. Research highlights that 4-ABP is toxic to aquatic organisms and mammalian cells. A variety of ecotoxicological models, including Daphnia magna immobilization, zebrafish embryo development, and mammalian cell proliferation inhibition assays, indicate that 4-ABP exhibits significant toxicity. Among the tested systems, D. magna immobilization was the most sensitive to 4-ABP exposure, followed by zebrafish embryo development, and finally, cell proliferation inhibition. These findings underline the necessity of employing a diverse battery of bioassays to comprehensively assess the environmental impact of 4-ABP, as reliance on a single model may not provide a complete picture of its harmful effects (Jiangning et al., 2004).

DNA Adduct Formation and Mutagenicity

DNA Adduct Formation by this compound The interaction of this compound with DNA has been a focal point of research, particularly concerning its potential carcinogenicity. Studies have shown that 4-ABP can form DNA adducts, which are direct indicators of cell damage and may lead to genetic mutations. For instance, an investigation into the formation of 4-Aminobiphenyl-DNA adducts in oral cells of smokers and non-smokers revealed a higher incidence of these adducts in smokers, underscoring individual differences in metabolizing carcinogens and repairing DNA damage (Romano et al., 1997).

Safety and Hazards

4’-Aminobiphenyl-3-ol has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It is a known human bladder carcinogen and animal studies have reported an increase in bladder and liver tumors from oral exposure .

作用機序

Target of Action

The primary target of 4’-Aminobiphenyl-3-ol is DNA . It interacts with DNA, leading to the formation of DNA adducts . These adducts can induce mutations and initiate carcinogenesis .

Mode of Action

The compound’s mode of action involves its metabolism to a reactive form . When aryl-amines like 4’-Aminobiphenyl-3-ol are metabolized, they can either be activated via N-hydroxylation (by cytochrome P450 liver enzymes) or detoxified via pathways such as N-acetylation . The activated form can interact with DNA, leading to the formation of DNA adducts .

Biochemical Pathways

The key biochemical pathway involved in the action of 4’-Aminobiphenyl-3-ol is its metabolic activation via N-hydroxylation, mediated by cytochrome P450 liver enzymes . This leads to the formation of a reactive form of the compound that can bind to DNA and form adducts . These adducts can cause mutations and initiate carcinogenesis .

Result of Action

The primary result of the action of 4’-Aminobiphenyl-3-ol is the formation of DNA adducts . These adducts can cause mutations and initiate carcinogenesis . In particular, 4’-Aminobiphenyl-3-ol has been associated with an increased incidence of bladder cancer in humans .

Action Environment

The action, efficacy, and stability of 4’-Aminobiphenyl-3-ol can be influenced by various environmental factors. For instance, exposure to this compound can occur through contact with chemical dyes and from inhalation of cigarette smoke . Moreover, heavy metals present in the environment can affect the distribution and metabolic kinetics of 4’-Aminobiphenyl-3-ol .

特性

IUPAC Name |

3-(4-aminophenyl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8,14H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYWZHZKOIPJCKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Benzyloxy)phenyl]-2-(benzylsulfanyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2868137.png)

![(5E)-1,4-dimethyl-5-{[3-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2868138.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2868140.png)

![2-[(4-Phenoxyphenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2868145.png)

![N-[2-(2-Adamantyl)ethyl]prop-2-enamide](/img/structure/B2868146.png)

![(E)-N-([2,3'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2868157.png)

![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,6-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2868159.png)